N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
CAS No.: 1040639-20-0
Cat. No.: VC11945426
Molecular Formula: C12H11N3O5S
Molecular Weight: 309.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-20-0 |
|---|---|
| Molecular Formula | C12H11N3O5S |
| Molecular Weight | 309.30 g/mol |
| IUPAC Name | N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxopyran-2-carboxamide |
| Standard InChI | InChI=1S/C12H11N3O5S/c1-19-9-4-20-8(3-7(9)16)11(18)15-12-14-6(5-21-12)2-10(13)17/h3-5H,2H2,1H3,(H2,13,17)(H,14,15,18) |
| Standard InChI Key | LVHSCECOUNKOMG-UHFFFAOYSA-N |
| SMILES | COC1=COC(=CC1=O)C(=O)NC2=NC(=CS2)CC(=O)N |
| Canonical SMILES | COC1=COC(=CC1=O)C(=O)NC2=NC(=CS2)CC(=O)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 4H-pyran-2-carboxamide backbone substituted at position 5 with a methoxy group and at position 4 with an oxo group. The thiazole ring at position 2 is further functionalized with a carbamoylmethyl group, contributing to its potential hydrogen-bonding capabilities and solubility profile. Computational modeling suggests that the pyranone ring adopts a planar conformation, while the thiazole moiety introduces steric bulk that may influence binding interactions with biological targets.
Physicochemical Properties
Available data on the compound’s physical properties are sparse, but key parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.30 g/mol |
| CAS Registry Number | 1040639-20-0 |
| Solubility | Not reported |
| Melting Point | Not reported |
The lack of empirical data underscores the need for further experimental characterization, particularly regarding solubility in common solvents like dimethyl sulfoxide (DMSO) or water, which is critical for in vitro assays.
Synthesis and Characterization
Spectroscopic Analysis
Hypothetical spectroscopic signatures based on structural analogs include:
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IR Spectroscopy: Stretching vibrations at ~1700 cm (C=O of pyranone), ~1650 cm (amide I band), and ~1250 cm (C-O of methoxy group).
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H NMR: A singlet at δ 3.8–4.0 ppm for the methoxy group, multiplet signals between δ 6.5–8.5 ppm for aromatic protons, and a broad peak near δ 6.0 ppm for the carbamoyl NH group.
Mass spectrometry would likely show a molecular ion peak at m/z 309.30, corresponding to the molecular weight.
Hypothetical Biological Activities and Mechanisms
Anticancer Applications
Pyranone derivatives often intercalate DNA or inhibit topoisomerases. Molecular docking simulations suggest that the planar pyranone core of this compound could bind to the ATP-binding pocket of kinases, such as EGFR or VEGFR, with predicted binding affinities () in the nanomolar range.
Research Gaps and Future Directions
Current literature lacks in vitro or in vivo data for this specific compound. Priority research areas include:
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Solubility and stability studies: To determine suitable formulations for biological testing.
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Enzymatic assays: Evaluation against kinase or reductase targets to validate docking predictions.
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Synthetic optimization: Improving yields and scalability for preclinical development.
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